molecular formula C22H20N4O4 B11143061 Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11143061
M. Wt: 404.4 g/mol
InChI Key: UIYFTMGDUUQMCO-UHFFFAOYSA-N
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Description

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a triazole precursor with a methoxyphenyl ethyl derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[840

Mechanism of Action

The compound exerts its effects through multiple mechanisms. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, indicating its anti-inflammatory properties. Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects . The molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its unique combination of neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and development.

Biological Activity

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C26H27N5O4
Molecular Weight 473.5 g/mol
IUPAC Name This compound
InChI Key Not provided

The compound features a triazatricyclo structure that contributes to its unique biological properties.

The mechanism of action of this compound involves interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions related to cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : In vitro assays have shown promising results with IC50 values indicating effective cytotoxicity:
    • A549: IC50 = 0.20 μM
    • MCF-7: IC50 = 1.25 μM
    • HeLa: IC50 = 1.03 μM .

These findings suggest the compound exhibits selective inhibition of critical signaling pathways involved in cancer progression.

Pharmacological Applications

The compound has been investigated for its potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : There is ongoing research into its effects on neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Study 1: Anticancer Efficacy

A study published in MDPI examined the anticancer properties of derivatives similar to methyl 6-imino compounds. The results demonstrated that modifications in the chemical structure significantly enhanced cytotoxicity against breast and cervical cancer cell lines .

Study 2: Mechanistic Insights

Research focused on the molecular interactions of the compound revealed that it binds to specific receptors involved in apoptosis and cell proliferation pathways. This binding alters the phosphorylation states of key proteins such as AKT and mTOR, leading to inhibited tumor growth .

Study 3: In Silico Analysis

In silico studies have been conducted to predict the pharmacological activity of the compound using computational modeling techniques. These studies aim to identify potential off-target effects and optimize the compound for better efficacy .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H20N4O4/c1-29-15-8-6-14(7-9-15)10-12-26-19(23)16(22(28)30-2)13-17-20(26)24-18-5-3-4-11-25(18)21(17)27/h3-9,11,13,23H,10,12H2,1-2H3

InChI Key

UIYFTMGDUUQMCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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